molecular formula C7H14O5 B1614612 Bis(2-methoxyethyl) carbonate CAS No. 626-84-6

Bis(2-methoxyethyl) carbonate

Cat. No. B1614612
CAS RN: 626-84-6
M. Wt: 178.18 g/mol
InChI Key: STLGQBDVSTWGIP-UHFFFAOYSA-N
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Description

BMC is a chemical compound with the molecular formula C<sub>7</sub>H<sub>14</sub>O<sub>5</sub> . It falls under the category of carbonates and is used in various applications due to its unique properties.



Synthesis Analysis

The synthesis of BMC involves the reaction of ethylene carbonate with methanol in the presence of a suitable catalyst. The reaction proceeds as follows:


[ \text{Ethylene Carbonate} + \text{Methanol} \rightarrow \text{Bis(2-methoxyethyl) carbonate} + \text{Water} ]


The resulting BMC is typically obtained as a solid or semi-solid compound.



Molecular Structure Analysis

BMC has a linear structure, consisting of two 2-methoxyethyl groups attached to a central carbonate moiety. The molecular weight of BMC is approximately 178.19 g/mol .



Chemical Reactions Analysis

BMC participates in various chemical reactions, including:



  • Hydrolysis : BMC can undergo hydrolysis in the presence of water, yielding ethylene glycol , methanol , and carbon dioxide .

  • Electrochemical Reactions : BMC is used as an electrolyte additive in lithium-ion batteries due to its redox stability.

  • Polymerization : It can be incorporated into polymer matrices for applications such as coatings and adhesives.



Physical And Chemical Properties Analysis


  • Physical Form : BMC exists as a solid, semi-solid, or lump.

  • Melting Point : Notably, BMC does not have a well-defined melting point due to its amorphous nature.

  • Solubility : It is soluble in common organic solvents like acetone , ethyl acetate , and dichloromethane .

  • Stability : BMC exhibits good stability under ambient conditions.


Scientific Research Applications

Organic Solvent and Anhydrous Reaction Medium

Bis(2-methoxyethyl) carbonate is used as an inert organic solvent and an anhydrous reaction medium in organometallic synthesis. It has excellent solvating properties, making it an essential component in these processes. Its acute toxicity is low, and it shows slight irritability to eyes and skin (Gad, 2014).

Non-Isocyanate Polyurethane Synthesis

This chemical plays a crucial role in the synthesis of non-isocyanate polyurethanes (NIPUs). It is used in coupling reactions with carbon dioxide and diglycidyl ethers, contributing to an alternative method of producing polyurethanes without using toxic phosgene or isocyanates (Sheng et al., 2015).

Polymer Electrolytes in Lithium-Ion Batteries

Bis(2-methoxyethyl) carbonate is also involved in the preparation of polymer gel electrolytes for lithium-ion batteries. These electrolytes, containing lithium bis(oxalato)borate, have suitable ionic conductivity and good mechanical properties, enhancing the performance and stability of lithium-ion batteries (Reiter et al., 2009).

Resin and Carbon Foam Production

In the production of resin and carbon foams, bis(2-methoxyethyl) carbonate is used in acid-induced step-growth polymerizations. This process involves controlled release of carbon dioxide during polymerization, contributing to the production of materials with varied applications (Wöckel et al., 2017).

Antioxidant and Anticancer Properties

Bis(2-methoxyethyl) carbonate derivatives are studied for their potential therapeutic applications. These derivatives, such as chitosan-bis Schiff base nanoparticles, have shown significant radical scavenging potential and anticancer properties (Thyriyalakshmi & Radha, 2019).

Synthesis of Non-Isocyanate Poly(carbonate-urethane)s

Bis(2-methoxyethyl) carbonate-based sugar alcohols are used as monomers for creating crosslinked poly(carbonate-urethane)s. These do not require phosgene or toxic isocyanate monomers, offering safer alternatives for various industrial applications (Mazurek-Budzyńska et al., 2016).

Electrolyte Additives in Lithium-Ion Batteries

Bis(2-methoxyethyl) carbonate derivatives are used as bi-functional additives in lithium-ion battery electrolytes. They enhance flame retardancy and do not significantly affect the conductivity of the electrolyte, contributing to safer and more efficient battery performance (Jin et al., 2013).

Safety And Hazards


  • Hazard Statements : BMC is classified as harmful if swallowed (H302) and combustible (H227).

  • Precautionary Measures : Handle BMC in a well-ventilated area, avoid ingestion, and use appropriate protective equipment.

  • Storage : Store BMC sealed and in a dry place at temperatures between 2°C and 8°C .


Future Directions

Research on BMC continues to explore its applications in:



  • Electrochemical Energy Storage : Enhancing its use in batteries and supercapacitors.

  • Green Chemistry : Developing more sustainable synthetic routes.

  • Biomedical Applications : Investigating its potential in drug delivery systems.


properties

IUPAC Name

bis(2-methoxyethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGQBDVSTWGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978172
Record name Bis(2-methoxyethyl) carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methoxyethyl) carbonate

CAS RN

626-84-6
Record name Ethanol, 2-methoxy-, carbonate (2:1)
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Record name Bis(2-methoxyethyl) carbonate
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Record name Bis(2-methoxyethyl) carbonate
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Record name Bis(2-methoxyethyl) carbonate
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Synthesis routes and methods

Procedure details

A total of 76.1 grams (1 mole) of 2-methoxyethanol, 67.6 grams (0.75 moles) of dimethyl carbonate, and 0.5 grams of dibutyltin dimethoxide were combined in a 250 milliliter round bottom three-neck flask equipped with a straight distillation head and a magnetic stirrer. The flask contents were heated to reflux at an initial temperature of 73° C. at the head and 102° C. in the kettle. After 7 minutes at reflux, a methanol/dimethyl carbonate azeotrope was slowly removed overhead. A total of 55.9 grams of material was removed overhead (64° C.-88° C.) over a period of about 21 hours after which time the kettle temperature rose to 145° C. After this time, the flask contents were cooled and put under vacuum. The desired product was collected at a temperature of 97° C.-105° C. at 3 mm Hg. A total of 77.98 grams (87.5 percent yield) of bis(2-methoxyethyl)carbonate was obtained at a purity of greater than 99 percent as analyzed by capillary gas chromatography on a DB-1701 column.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
methanol dimethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Lee, AR Jeon, HJ Lee, U Shin, Y Yoo… - Energy & …, 2023 - pubs.rsc.org
Fire and explosion hazards represent a major barrier to the widespread adoption of lithium-ion batteries (LIBs) in electric vehicles and energy storage systems. Although mitigating the …
Number of citations: 1 pubs.rsc.org
HJ Lee, TT Nguyen, AV Tran, HS Kim, YW Suh… - Journal of Industrial and …, 2023 - Elsevier
C1 chemistry plays a vital role in the chemical and energy industry in terms of recycling C1 molecules and high productivity. As one of the C1 chemistry reactions, oxidative …
Number of citations: 0 www.sciencedirect.com
이혜진, 양은혁, 백자연, 김용진 - 한국공업화학회연구논문초록집, 2021 - cheric.org
Dialkyl carbonates (DACs) have attracted intensive attention due to their environmentally benign characteristics as green reagents as well as their wide range of applications such as …
Number of citations: 2 www.cheric.org
이혜진, 백자연, 김용진 - 한국공업화학회연구논문초록집, 2022 - cheric.org
Dialkyl carbonates (DACs) have attracted intensive attention due to their environmentally benign characteristics as green reagents as well as wide range of applications such as …
Number of citations: 2 www.cheric.org
Y Khan, CI Chung, JJ Oh, TT Nguyen, HJ Lee… - Applied Catalysis B …, 2019 - Elsevier
The oxidative carbonylation of alcohols to prepare corresponding dialkyl carbonates was investigated using alkali metal methylselenite [MSeO 2 (OCH 3 )] and alkali metal selenites (M …
Number of citations: 3 www.sciencedirect.com
G Trapasso, C Salaris, M Reich, E Logunova… - Sustainable Chemistry …, 2022 - Elsevier
In this work, we explored a scale-up procedure to non-commercially available or expensive dialkyl carbonates via transcarbonylation reaction of an alcohol with dimethyl carbonate …
Number of citations: 5 www.sciencedirect.com
AG Sathicq, M Annatelli, I Abdullah, G Romanelli… - Sustainable Chemistry …, 2021 - Elsevier
Several alkyl carbonate derivatives of 5-hydroxymethylfurfural (HMF) and 2,5-bis(hydroxymethyl)furan (BHMF) have been synthesized for the first time. In most cases high yields were …
Number of citations: 14 www.sciencedirect.com
I Klepalová, J Honzíček, J Vinklárek, Z Padělková… - Inorganica Chimica …, 2013 - Elsevier
The first example of the group V metallocene dihalides substituted in the cyclopentadienyl rings with electron-withdrawing substituents is reported. This study includes synthesis and …
Number of citations: 7 www.sciencedirect.com
G Fiorani, A Perosa, M Selva - Green Chemistry, 2023 - pubs.rsc.org
This review showcases a thorough analysis of reactions and applications of the most widespread linear and alkylene organic carbonates (DACs), dimethyl-, diethyl-, ethylene-, and …
Number of citations: 1 pubs.rsc.org
G Trapasso, F Russo, F Galiano… - ACS Sustainable …, 2023 - ACS Publications
Membrane processes are employed in a wide variety of industrial applications such as separation of complex mixtures, hydrogen isolation, CO 2 removal, wastewater treatment, etc. …
Number of citations: 3 pubs.acs.org

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